molecular formula C24H16N2O6 B13832271 7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate CAS No. 30069-73-9

7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate

Cat. No.: B13832271
CAS No.: 30069-73-9
M. Wt: 428.4 g/mol
InChI Key: IGPNRRLOXTVJSE-UHFFFAOYSA-N
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Description

7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate is a chemical compound with the molecular formula C24H16N2O6 and a molecular weight of 428.39364 g/mol . This compound is characterized by the presence of nitro groups attached to both the naphthyl and phenyl rings, making it a highly functionalized aromatic ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate typically involves the esterification of 7-nitro-3-phenyl-1-naphthol with 4-nitrophenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an organic solvent.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 7-amino-3-phenyl-1-naphthyl 4-aminophenylacetate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways . The ester moiety can also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Nitro-3-phenyl-1-naphthol
  • 4-Nitrophenylacetic acid
  • 7-Amino-3-phenyl-1-naphthyl 4-aminophenylacetate

Uniqueness

7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

30069-73-9

Molecular Formula

C24H16N2O6

Molecular Weight

428.4 g/mol

IUPAC Name

(7-nitro-3-phenylnaphthalen-1-yl) 2-(4-nitrophenyl)acetate

InChI

InChI=1S/C24H16N2O6/c27-24(12-16-6-9-20(10-7-16)25(28)29)32-23-14-19(17-4-2-1-3-5-17)13-18-8-11-21(26(30)31)15-22(18)23/h1-11,13-15H,12H2

InChI Key

IGPNRRLOXTVJSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=C2)[N+](=O)[O-])OC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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